molecular formula C19H16ClNO2 B11223656 (4Z)-2-(2-chlorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chlorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11223656
M. Wt: 325.8 g/mol
InChI Key: RCCGIJQKYUOOBY-BOPFTXTBSA-N
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Description

(4Z)-2-(2-chlorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-chlorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with amines or other nitrogen-containing compounds under specific conditions. Common reagents used in the synthesis include:

  • Aldehydes (e.g., 2-chlorobenzaldehyde)
  • Ketones (e.g., 4-(propan-2-yl)acetophenone)
  • Ammonium acetate or other nitrogen sources
  • Solvents such as ethanol or acetic acid

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific reaction times.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-chlorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the oxazole ring to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens (e.g., bromine), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(2-chlorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of oxazole compounds are often explored for their potential therapeutic applications, including as anti-inflammatory or analgesic agents.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-chlorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(2-chlorophenyl)-4-[4-(methyl)benzylidene]-1,3-oxazol-5(4H)-one
  • (4Z)-2-(2-chlorophenyl)-4-[4-(ethyl)benzylidene]-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of (4Z)-2-(2-chlorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H16ClNO2/c1-12(2)14-9-7-13(8-10-14)11-17-19(22)23-18(21-17)15-5-3-4-6-16(15)20/h3-12H,1-2H3/b17-11-

InChI Key

RCCGIJQKYUOOBY-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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